molecular formula C21H19N3O2S B2538736 N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868978-64-7

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2538736
CAS No.: 868978-64-7
M. Wt: 377.46
InChI Key: YMFXGSHNUCHEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic small molecule designed for research applications, incorporating the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound features a biphenyl sulfonamide group linked to the nitrogenous heterocycle via an ethyl chain, a design that may influence its physicochemical properties and biological interactions. The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical research, known for its diverse biological activities. Compounds based on this scaffold have been investigated as inhibitors of various biological targets. Specifically, structurally related sulfonamide-containing imidazo[1,2-a]pyridine compounds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making such molecules valuable probes for studying cell proliferation and oncology. Furthermore, substituted imidazo[1,2-a]pyridine compounds have been explored for their potential to inhibit nitric oxide synthase (NOS), which is relevant for research into inflammatory and neurological conditions. Researchers can utilize this compound to explore structure-activity relationships (SAR), mechanism of action studies, and as a building block in the synthesis of more complex molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-27(26,20-11-9-18(10-12-20)17-6-2-1-3-7-17)22-14-13-19-16-24-15-5-4-8-21(24)23-19/h1-12,15-16,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXGSHNUCHEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Reacting 2-aminopyridine with 2-bromo-1-(2-bromoethyl)ketone under microwave irradiation (150°C, 15 min) forms the imidazo[1,2-a]pyridine core with a bromoethyl sidechain. The absence of solvent minimizes byproducts, while microwave heating enhances reaction kinetics.

Gabriel Synthesis for Amine Functionalization

The bromoethyl intermediate undergoes nucleophilic substitution with potassium phthalimide in DMF (80°C, 6 hr), followed by hydrazinolysis (ethanol, reflux, 4 hr) to yield 2-(2-aminoethyl)imidazo[1,2-a]pyridine . This method avoids over-alkylation and ensures >90% purity.

Preparation of [1,1'-Biphenyl]-4-sulfonyl Chloride

The sulfonyl chloride precursor is synthesized via electrophilic sulfonation and chlorination:

Sulfonation of Biphenyl

Biphenyl reacts with chlorosulfonic acid (ClSO₃H) in chloroform (0°C, 2 hr), selectively generating biphenyl-4-sulfonic acid due to the para-directing nature of the biphenyl system. Excess reagent is quenched with ice, and the sulfonic acid is isolated via filtration (yield: 78%).

Chlorination with Phosphorus Oxychloride

The sulfonic acid is treated with POCl₃ (reflux, 4 hr) to form biphenyl-4-sulfonyl chloride , which is purified by vacuum distillation (yield: 85%).

Coupling of Imidazo[1,2-a]pyridine-2-ethylamine and Biphenyl-4-sulfonyl Chloride

The final step involves sulfonamide bond formation:

Nucleophilic Acylation

2-(2-Aminoethyl)imidazo[1,2-a]pyridine is dissolved in anhydrous dichloromethane with triethylamine (2 eq). Biphenyl-4-sulfonyl chloride (1.1 eq) is added dropwise at 0°C, and the mixture is stirred for 12 hr at room temperature. The product precipitates upon neutralization with HCl (1M), yielding N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide (75–82% yield).

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, imidazo H), 7.90–7.45 (m, 9H, biphenyl and pyridine H), 3.85 (t, 2H, -CH₂NH-), 3.10 (t, 2H, -CH₂-imidazo).
  • HRMS : m/z 418.1298 [M+H]⁺ (calc. 418.1301).

Yield Optimization Strategies

  • Microwave cyclization reduces reaction time from 12 hr to 15 min compared to conventional heating.
  • Using DMF-DMA (dimethylformamide dimethyl acetal) during imidazo[1,2-a]pyridine synthesis enhances regioselectivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (hr) Purity (%)
Microwave cyclization 92 0.25 95
Conventional heating 78 12 88
Gabriel synthesis 90 10 93
Sulfonamide coupling 82 12 97

Challenges and Mitigation Strategies

  • Regioselectivity in sulfonation : Para-substitution dominates due to biphenyl’s electronic symmetry, but trace ortho-products are removed via recrystallization.
  • Amine oxidation : Conducting reactions under nitrogen atmosphere prevents oxidation of the ethylamine intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (EtOH)

    Substitution: NaOMe, KOtBu, dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives

    Substitution: Formation of substituted sulfonamide derivatives

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide is its potential as an enzyme inhibitor. Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit significant inhibitory effects on various enzymes, including:

  • α-Glucosidase : Compounds similar to this compound have been shown to inhibit this enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing glucose absorption in the intestine .
  • Acetylcholinesterase : Inhibitors targeting this enzyme are vital for treating neurodegenerative diseases such as Alzheimer's. Research indicates that imidazo[1,2-a]pyridine derivatives can effectively inhibit acetylcholinesterase activity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have reported that similar sulfonamide derivatives demonstrate cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cells : Compounds containing the imidazo[1,2-a]pyridine scaffold have shown promising results against breast cancer, colon cancer, and leukemia cell lines . The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.

Drug Design and Development

The unique properties of this compound make it a valuable template in drug design:

  • Molecular Hybridization : The compound can serve as a starting point for synthesizing new drug candidates through molecular hybridization techniques. Researchers are exploring combinations with other pharmacophores to enhance efficacy and reduce side effects .
  • Structure-Activity Relationship Studies : Understanding how modifications to the imidazo[1,2-a]pyridine and sulfonamide groups affect biological activity is crucial for optimizing lead compounds. This research can lead to the development of more potent inhibitors with specific therapeutic targets .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant α-glucosidase inhibition leading to reduced glucose absorption .
Study 2Anticancer ActivityShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity .
Study 3Drug DesignExplored hybrid compounds based on the sulfonamide structure that exhibited enhanced biological activity .

Mechanism of Action

The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key References
Target Compound : N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide Biphenyl sulfonamide + ethyl-linked imidazo[1,2-a]pyridine Biphenyl, ethyl chain ~407.4 g/mol (estimated)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide Phenyl sulfonamide + imidazo[1,2-a]pyridine Methanesulfonamide 287.34 g/mol
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine sulfonamide Aniline, methylbenzene ~317.4 g/mol
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine Imidazo[1,2-a]pyridine + benzenamine Fluorophenyl, methyl ~348.4 g/mol
2-(Imidazo[1,2-a]pyridin-2-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine Imidazo[1,2-a]pyridine + thiophene Thiophenemethyl ~273.4 g/mol

Key Observations :

  • The biphenyl sulfonamide group in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl or methyl sulfonamides .
  • Fluorinated derivatives (e.g., 4-fluorophenyl in ) often exhibit improved metabolic stability and bioavailability, suggesting that the target compound could benefit from similar modifications .

Biological Activity

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features that include:

  • Imidazo[1,2-a]pyridine moiety : Known for its role in various biological activities including anticancer and antimicrobial effects.
  • Biphenyl sulfonamide : This structure is often associated with inhibition of specific enzyme pathways.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly targeting pathways involved in cancer proliferation.
  • Antimicrobial Activity : Studies indicate that the compound exhibits antibacterial properties against various strains, potentially through disruption of bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells via the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMDA-MB-435 (breast cancer)2.09
AntimicrobialStaphylococcus aureus0.5
Kinase InhibitionBCR-ABL0.24

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of the compound against several leukemia cell lines (CCRF-CEM, K-562), a notable cytotoxic effect was observed. The compound demonstrated an IC50 value significantly lower than standard treatments, indicating its potential as a novel therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 0.5 µM. This suggests promising applications in treating bacterial infections resistant to conventional antibiotics.

Research Findings

Recent studies have expanded on the biological activities of this compound:

  • Cytotoxicity Assays : Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that modifications to the imidazo and biphenyl groups could enhance potency.
  • Mechanistic Studies : Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound in both cancerous and bacterial cells.

Q & A

Q. What are the key synthetic methodologies for N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones (metal-free conditions improve atom economy) .
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for biphenyl integration) .
  • Step 3 : Functionalization of the ethyl linker through amide bond formation or alkylation . Critical parameters include solvent choice (DMF or THF), temperature control (60–100°C), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated?

Analytical techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm) .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS m/z 437.2 [M+H]⁺) .
  • X-ray crystallography : To resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data across related imidazo[1,2-a]pyridine sulfonamides?

Conflicting results (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Structural variations : Substituents on the biphenyl or imidazo[1,2-a]pyridine moieties alter steric/electronic profiles .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and enzyme isoforms (e.g., COX-2 vs. AChE) impact activity . Methodology :
  • Perform dose-response curves under standardized conditions.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins .
  • Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies optimize selectivity for neurological targets (e.g., acetylcholinesterase)?

Structural modifications to enhance blood-brain barrier (BBB) penetration and target engagement:

  • Lipophilicity tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to balance logP values (~2–3) .
  • Bioisosteric replacement : Replace sulfonamide with carbamate or urea to reduce off-target effects .
  • In vivo validation : Use transgenic mouse models of Alzheimer’s disease to assess cognitive improvement .

Methodological Guidance

Q. How to design assays for evaluating metabolic stability?

  • In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo) for isoforms 3A4, 2D6 .
  • Metabolite identification : High-resolution MS (HRMS) with fragmentation patterns .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP interactions .
  • Molecular Dynamics (MD) : GROMACS for simulating membrane permeation (e.g., POPC lipid bilayers) .

Contradiction Analysis

Discrepancies in reported anticancer activity (e.g., vs. 3) may stem from:

  • Cell line specificity : Certain derivatives show potency in HepG2 (liver) but not MCF-7 (breast) .
  • Apoptosis pathway modulation : Caspase-3 activation vs. ROS generation mechanisms .
    Resolution : Cross-test compounds in a panel of cell lines and perform transcriptomic profiling (RNA-seq) to identify pathway biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.